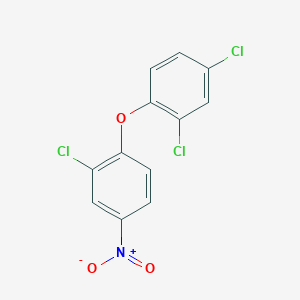![molecular formula C8H8ClNO2S2 B1597677 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide CAS No. 59865-87-1](/img/structure/B1597677.png)
2-[(4-Chlorophenyl)sulfonyl]ethanethioamide
Descripción general
Descripción
- 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide, also known as CPE, is a sulfonamide compound.
- It has been synthesized and researched for its potential applications.
Synthesis Analysis
- The synthesis pathway for this compound involves the reaction of 2-aminobenzene sulfonamide with chlorosulfonyl isocyanate.
Molecular Structure Analysis
- Empirical Formula: C8H8ClNO2S2
- Molecular Weight: 249.74 g/mol
- SMILES: NC(=S)CS(=O)(=O)c1ccc(Cl)cc1
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not widely documented.
Physical And Chemical Properties Analysis
- Solubility: Insoluble in water, soluble in organic solvents.
- Melting Point: Varies based on crystalline form.
- Stability: Stable under normal conditions.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- Antiviral Activity : Derivatives of 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide have been synthesized and tested for their antiviral activities. Some compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
- Anticancer Properties : Certain derivatives have shown proapoptotic activity, particularly against melanoma cell lines, indicating potential use in cancer therapy (Yılmaz et al., 2015).
Chemical Synthesis and Characterization
- Mechanosynthesis in Drug Development : The compound has been used in the mechanochemical synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs (Tan et al., 2014).
- Molecular Structure Analysis : Studies focusing on the molecular structure of derivatives provide insights into the compound's chemical properties and potential applications (Krishnaiah et al., 1995).
Miscellaneous Applications
- Heavy Metal Ion Adsorption : Research has been conducted on aromatic polyamides and polythioamides with pendent chlorobenzylidine rings derived from the compound, which were used for the removal of heavy metal ions from aqueous solutions (Ravikumar et al., 2011).
- Calcium Channel Blocking : The compound's derivatives have been studied for their role in blocking L-type calcium channels, demonstrating potential in cardiovascular applications (Carosati et al., 2009).
Safety And Hazards
- Eye Irritation (Category 2)
- Skin Irritation (Category 2)
- Avoid contact with eyes and skin.
- Handle with care in a well-ventilated area.
Direcciones Futuras
- Further research is needed to explore its potential applications in various fields.
Please note that this analysis is based on available information, and additional research may provide further insights. 🌟
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S2/c9-6-1-3-7(4-2-6)14(11,12)5-8(10)13/h1-4H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQJCNYNVJXWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372498 | |
| Record name | (4-Chlorobenzene-1-sulfonyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]ethanethioamide | |
CAS RN |
59865-87-1 | |
| Record name | 2-[(4-Chlorophenyl)sulfonyl]ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59865-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobenzene-1-sulfonyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)

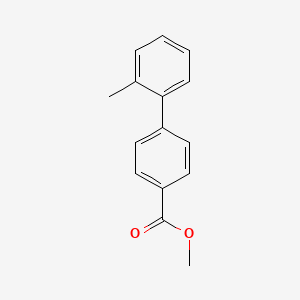

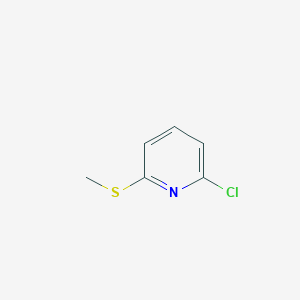
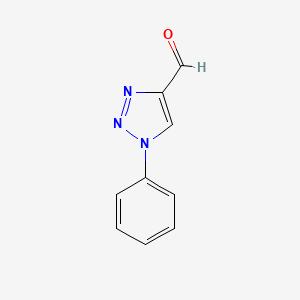
![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
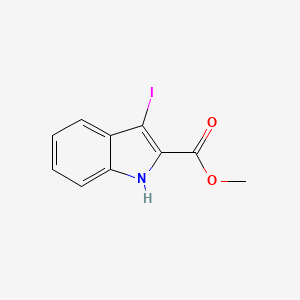
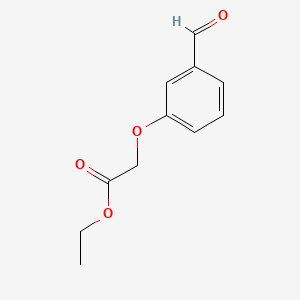

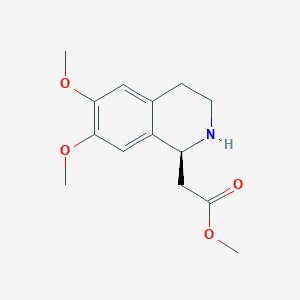

![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)
